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Abstract
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological

malignancies with a poor prognosis, affecting both pediatric and adult populations.[1] A key

driver of this disease is the aberrant recruitment of the histone methyltransferase DOT1L by

MLL fusion proteins, leading to the hypermethylation of histone H3 at lysine 79 (H3K79) and

the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[2][3][4]

EPZ004777 was developed as a potent and highly selective small-molecule inhibitor of DOT1L,

representing a pioneering effort in targeting the epigenetic machinery in this specific leukemia

subtype. This technical guide provides a comprehensive overview of the core mechanism of

action of EPZ004777, its preclinical efficacy, and the experimental methodologies used to

validate its therapeutic potential. While suboptimal pharmacokinetic properties limited its clinical

development, the study of EPZ004777 has provided critical proof-of-concept for DOT1L

inhibition as a viable therapeutic strategy, paving the way for next-generation inhibitors.[2][5]

Core Mechanism of Action
EPZ004777 is an S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L.[3][6] In MLL-r

leukemia, the MLL fusion protein aberrantly recruits DOT1L to the chromatin of target genes.[3]

This leads to increased H3K79 methylation, an epigenetic mark associated with active

transcription.[7] EPZ004777 binds to the SAM-binding pocket of DOT1L, preventing the

transfer of a methyl group to H3K79.[2][3] This selective inhibition of DOT1L's enzymatic
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activity leads to a reduction in global H3K79 methylation, particularly at MLL target gene loci.[1]

Consequently, the expression of key leukemogenic genes, including HOXA9 and MEIS1, is

downregulated.[1][2][6] This reversal of the aberrant epigenetic state selectively inhibits the

proliferation of MLL-rearranged cells, induces cell cycle arrest, and ultimately leads to

apoptosis and cellular differentiation.[1][2][8]
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Figure 1: Mechanism of EPZ004777 in MLL-rearranged leukemia.
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The preclinical evaluation of EPZ004777 generated significant quantitative data, demonstrating

its potency, selectivity, and anti-leukemic activity.

Table 1: In Vitro Enzymatic Activity of EPZ004777
Enzyme IC50 (nM) Fold Selectivity vs. DOT1L

DOT1L 0.4 ± 0.1 1

CARM1 >50,000 >100,000

EHMT2 >50,000 >100,000

EZH1 >50,000 >100,000

EZH2 >50,000 >100,000

PRMT1 >50,000 >100,000

PRMT3 >50,000 >100,000

PRMT5 521 ± 137 >1,300

PRMT6 >50,000 >100,000

SETD2 >50,000 >100,000

SETD7 >50,000 >100,000

SETD8 >50,000 >100,000

SUV39H1 >50,000 >100,000

SUV39H2 >50,000 >100,000

Data compiled from Daigle et

al., 2011.[1]

Table 2: Anti-proliferative Activity of EPZ004777 in
Leukemia Cell Lines
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Cell Line MLL Status IC50 (nM)

MV4-11 MLL-AF4 8.3

MOLM-13 MLL-AF9 11

THP-1 MLL-AF9 26

RS4;11 MLL-AF4 7.8

SEM MLL-AF4 3.5

Jurkat Non-MLL-rearranged >30,000

HL-60 Non-MLL-rearranged >30,000

K562 Non-MLL-rearranged >30,000

IC50 values determined after

14 days of treatment. Data

from Daigle et al., 2011.[1]

Table 3: In Vivo Efficacy of EPZ004777 in a Mouse
Xenograft Model

Treatment Group Dosing
Median Survival
(days)

Increase in Median
Survival

Vehicle - 35 -

EPZ004777
100 mg/mL via

osmotic pump
46 31%

EPZ004777
150 mg/mL via

osmotic pump
53 51%

MV4-11 xenograft

model. Data from

Daigle et al., 2011.[1]

[8]

Experimental Protocols
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Detailed methodologies are crucial for the replication and extension of preclinical findings. The

following are summaries of key experimental protocols used in the evaluation of EPZ004777.

Histone Methyltransferase (HMT) Assay
This assay quantifies the enzymatic activity of DOT1L and the inhibitory effect of EPZ004777 in

a cell-free system.

Reagents: Recombinant human DOT1L (e.g., residues 1-416), S-adenosyl-L-[methyl-³H]-

methionine ([³H]-SAM), S-adenosyl-L-homocysteine (SAH) for control, purified

oligonucleosomes (e.g., from chicken erythrocytes), EPZ004777, assay buffer (e.g., 20 mM

TRIS pH 8.0, 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine

Skin Gelatin).[1]

Procedure:

Serially dilute EPZ004777 in DMSO. Plate 1 µL of each dilution into a 384-well microtiter

plate.[1][8]

Add 40 µL of DOT1L enzyme solution to each well and incubate for 30 minutes at room

temperature.[1][8]

Initiate the reaction by adding 10 µL of a solution containing the oligonucleosome

substrate and [³H]-SAM.

Incubate for a defined period (e.g., 120 minutes) at room temperature.[1]

Quench the reaction (e.g., by adding unlabeled SAM or SAH).[1]

Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.

Wash the filter plate to remove unincorporated [³H]-SAM.

Add scintillation fluid and measure radioactivity using a microplate scintillation counter.

Calculate IC50 values by fitting the data to a four-parameter dose-response curve.
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Figure 2: Experimental workflow for the HMT assay.
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Cell Viability and Proliferation Assay
This assay measures the effect of EPZ004777 on the growth and viability of leukemia cell lines

over an extended period.

Reagents: MLL-r cell lines (e.g., MV4-11, MOLM-13) and non-MLL-r control cell lines (e.g.,

Jurkat), complete culture medium, EPZ004777, DMSO (vehicle control), viability dye (e.g.,

Guava ViaCount reagent).[1]

Procedure:

Plate exponentially growing cells in triplicate in 96-well plates at a defined density (e.g.,

5x10⁴ cells/well).[8]

Treat cells with a range of EPZ004777 concentrations or DMSO vehicle control.

Incubate cells under standard culture conditions.

Every 3-4 days, determine viable cell counts using an automated cell counter (e.g., Guava

EasyCyte) with a viability dye.[1][8]

At each time point, replenish the media and compound, and re-plate the cells at the initial

density.[8]

Calculate the total number of viable cells, adjusting for the splits.[8]

Plot growth curves and determine IC50 values at late time points (e.g., day 14) when the

values have stabilized.[8]

Chromatin Immunoprecipitation (ChIP)
ChIP is used to assess the levels of H3K79 methylation at specific gene promoters (e.g.,

HOXA9) following EPZ004777 treatment.

Reagents: MLL-r cells, EPZ004777, formaldehyde, lysis buffer, sonicator or micrococcal

nuclease, antibody specific for H3K79me2, control IgG, protein A/G beads, wash buffers,

elution buffer, proteinase K, reagents for DNA purification and qPCR.
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Procedure:

Treat cells with EPZ004777 or DMSO for a specified duration (e.g., 4-6 days).

Cross-link proteins to DNA by adding formaldehyde to the culture medium.[3]

Lyse the cells and shear the chromatin into 200-1000 bp fragments by sonication.[3]

Incubate the sheared chromatin with an anti-H3K79me2 antibody or control IgG overnight.

[3]

Capture the antibody-chromatin complexes using protein A/G beads.

Wash the beads to remove non-specific binding.

Elute the chromatin from the beads and reverse the cross-links.

Purify the immunoprecipitated DNA.

Quantify the enrichment of specific gene promoters (e.g., HOXA9, MEIS1) using

quantitative PCR (qPCR).

In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of EPZ004777 in a living organism.

Materials: Immunocompromised mice (e.g., SCID mice), MV4-11 cells, EPZ004777, vehicle,

osmotic mini-pumps.[1][8]

Procedure:

Inoculate mice subcutaneously or intravenously with MV4-11 cells.

Once tumors are established or on a specified day post-inoculum, implant osmotic mini-

pumps loaded with vehicle or EPZ004777 at various concentrations (e.g., 50, 100, 150

mg/mL).[1][8]

Monitor tumor volume and animal body weight regularly.
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For survival studies, monitor animals until a predefined endpoint (e.g., tumor size limit,

clinical signs of distress) and record the date of euthanasia.

Analyze tumor growth inhibition and perform survival analysis (e.g., Kaplan-Meier plots).

Pharmacodynamic studies can be performed by collecting tumor and surrogate tissues at

various time points to measure H3K79 methylation levels.
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Figure 3: Logical flow from DOT1L inhibition to therapeutic effect.

Conclusion and Future Directions
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EPZ004777 was instrumental in validating DOT1L as a therapeutic target in MLL-rearranged

leukemia.[1] Preclinical studies conclusively demonstrated that its potent and selective

inhibition of DOT1L's methyltransferase activity leads to the downregulation of the MLL-fusion-

driven oncogenic program and selective killing of MLL-r leukemia cells.[1][6] Although the

suboptimal pharmacokinetic properties of EPZ004777 prevented its advancement into clinical

trials, the knowledge gained from its development directly led to the creation of second-

generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which have entered clinical

evaluation.[2][5] The story of EPZ004777 serves as a successful example of mechanism-based

drug discovery in the field of epigenetics and has laid a solid foundation for ongoing efforts to

develop more effective therapies for this devastating disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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